cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

Description

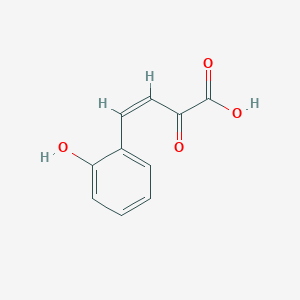

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is a β-keto acid derivative featuring a 2-hydroxyphenyl substituent at the C4 position of a conjugated enone system. This compound is a critical intermediate in microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) such as benzo[a]pyrene (BaP), where it arises via meta-cleavage of dihydroxylated PAH metabolites . It is recognized as a biomarker in environmental and biodegradation studies, with its reference standard cataloged in the Biomarker Catalogue . Its structure (C₁₀H₈O₄, MW 192.17) enables hydrogen bonding and moderate solubility, facilitating enzymatic interactions in biodegradation processes.

Properties

IUPAC Name |

(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOGGUFCBUALL-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with acetoacetic ester under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into hydroxyphenylbutanoic acids.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroxyphenylbutanoic acids.

Substitution: Various substituted hydroxyphenyl derivatives.

Scientific Research Applications

cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, apoptosis, and signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

cis-4-(8-Hydroxypyrene-7-yl)-2-oxobut-3-enoic Acid

- Structure : Features a pyrene-derived hydroxyphenyl group instead of a simple phenyl ring.

- Molecular Formula : C₂₀H₁₂O₄ (MW 316.31) .

- Role in Degradation : A metabolite in the BaP degradation pathway via Mycobacterium spp. and Bacillus subtilis .

- Key Differences: Higher molecular weight and hydrophobicity (LogKow ≈ 6.06 for BaP-derived metabolites) reduce solubility compared to the phenyl variant . Degradation efficiency: ~30% over 14 days in Stenotrophomonas maltophilia .

cis-4-(2-Hydroxynaph-3-yl)-2-oxobut-3-enoate

4-(2-Nitrophenyl)-2-oxobut-3-enoic Acid

- Structure: Nitro group replaces the hydroxyl group (C₁₀H₇NO₅, MW 221.17) .

- Key Differences: Electron-withdrawing nitro group increases acidity (pKa ~2.5) and chemical stability. Limited biodegradation data; nitro groups are recalcitrant to microbial attack .

Ethyl 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoate

- Structure : Esterified derivative with ethoxy and 3-hydroxyphenyl groups (C₁₂H₁₂O₅, MW 236.22) .

- Key Differences: Esterification reduces polarity, making it less water-soluble (solubility ~0.1 mg/L).

Comparative Data Table

Structural and Functional Insights

- Hydroxyphenyl vs. Pyrenyl/Naphthyl Groups :

- Functional Group Influence :

- Hydroxyl groups promote microbial oxidation, while nitro/ester groups impede enzymatic activity .

Biological Activity

Cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, also known as a derivative of phenolic compounds, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic group that contributes to its biological activity. The structural formula is represented as follows:

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies have reported that this compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against cancer and other diseases.

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative damage in cellular models. The compound's ability to neutralize reactive oxygen species (ROS) was quantified using DPPH and ABTS assays, showing IC50 values indicative of strong antioxidant capacity.

Anti-inflammatory Properties

In vitro studies revealed that the compound inhibits the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential for therapeutic use in chronic inflammatory conditions.

Anticancer Potential

Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

| Study | Findings | |

|---|---|---|

| Zhang et al. (2020) | Evaluated the antioxidant effects in vitro | Demonstrated significant ROS scavenging activity |

| Lee et al. (2021) | Investigated anti-inflammatory effects on macrophages | Showed inhibition of TNF-alpha production |

| Kumar et al. (2022) | Assessed anticancer activity on breast cancer cells | Induced apoptosis and cell cycle arrest |

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.

Safety Profile

Safety assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves keto-enol tautomerism or condensation reactions under controlled conditions. For example, isomerization using Lewis acids (e.g., BF₃·Et₂O) can selectively crystallize intermediates in appropriate solvents (e.g., ethanol/water mixtures) to favor the cis configuration . Key parameters include solvent polarity, temperature (optimized between 25–60°C), and reaction time (monitored via TLC/HPLC). Yield optimization may require iterative adjustments of stoichiometry and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing the structural and purity profile of this compound?

- Methodological Answer :

- Structural Confirmation : NMR (¹H/¹³C) to verify the cis configuration via coupling constants (e.g., J-values for olefinic protons) and FT-IR for carbonyl (C=O) and hydroxyl (O-H) stretches .

- Purity Assessment : HPLC (C18 column, UV detection at 254 nm) with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve isomers; mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Q. How can researchers separate and identify cis/trans isomers of intermediates during synthesis?

- Methodological Answer : Utilize selective crystallization in solvent systems (e.g., ethanol/water) that exploit differences in isomer solubility. Confirm isomer ratios via chiral HPLC or polarimetry. Lewis acid-mediated isomerization (e.g., AlCl₃) can also shift equilibrium toward the desired cis form .

Advanced Research Questions

Q. What mechanistic approaches are used to study the biological activity of this compound, particularly its interaction with enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase-2) .

- Enzyme Kinetics : Perform in vitro assays (e.g., spectrophotometric monitoring of substrate turnover) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Replicate with Authenticated Samples : Cross-validate using independently synthesized batches and third-party purity certification .

Q. What strategies are effective for validating the compound’s role as a biomarker or pharmacological precursor?

- Methodological Answer :

- Metabolic Tracing : Radiolabel the compound (e.g., ¹⁴C at the carbonyl group) to track incorporation into downstream metabolites .

- In Vivo Studies : Use rodent models to assess bioavailability and tissue distribution via LC-MS/MS .

Q. How does solvent selection impact the compound’s stability and reactivity in catalytic applications?

- Methodological Answer :

- Polar Protic Solvents (e.g., methanol): Stabilize intermediates via hydrogen bonding but may promote hydrolysis of the α,β-unsaturated ketone .

- Aprotic Solvents (e.g., THF): Enhance electrophilicity at the β-carbon, facilitating Michael addition reactions. Conduct stability studies via accelerated degradation tests (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.